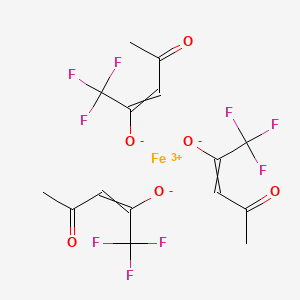![molecular formula C16H11Cl2NO2S B12504920 4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina es un compuesto químico que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. Este compuesto particular presenta dos átomos de cloro en las posiciones 4 y 7 del anillo de quinolina, y un grupo sulfonilo unido a un grupo 4-metilfenilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con 4,7-dicloroquinolina, que está disponible comercialmente o se puede sintetizar a partir de 3-cloroanilina.
Sulfonilación: La 4,7-dicloroquinolina se somete a sulfonilación con cloruro de 4-metilbencenosulfonilo en presencia de una base como piridina o trietilamina. La reacción generalmente se lleva a cabo a temperatura ambiente o ligeramente elevada.
Purificación: El producto se purifica utilizando técnicas estándar como recristalización o cromatografía en columna.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían reacciones de sulfonilación a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: Los átomos de cloro en las posiciones 4 y 7 son sitios reactivos para reacciones de sustitución nucleofílica. Los nucleófilos comunes incluyen aminas, tioles y alcóxidos.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en el grupo sulfonilo.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura, donde los átomos de cloro se reemplazan por grupos arilo o alquilo.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como metóxido de sodio, tiolato de potasio o aminas primarias en disolventes apróticos polares (p. ej., DMF, DMSO) a temperaturas elevadas.
Oxidación: Agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reacciones de acoplamiento: Catalizadores de paladio con ácidos o ésteres borónicos en presencia de una base (p. ej., carbonato de potasio) en atmósfera inerte.
Productos principales
Productos de sustitución: Dependiendo del nucleófilo, los productos pueden incluir aminas, éteres o tioéteres.
Productos de oxidación: Derivados de sulfona.
Productos de reducción: Derivados de sulfuro.
Productos de acoplamiento: Derivados de quinolina biarilo o alquilo-arilo.
Aplicaciones Científicas De Investigación
4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina tiene varias aplicaciones de investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente en el desarrollo de fármacos antimaláricos y anticancerígenos.
Estudios biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos, como enzimas y receptores.
Biología química: Se emplea en el diseño de sondas químicas para estudiar procesos celulares.
Ciencia de materiales: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina implica su interacción con objetivos moleculares como enzimas o receptores. El grupo sulfonilo puede formar fuertes interacciones con residuos de aminoácidos en los sitios activos de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. Los átomos de cloro y el anillo de quinolina pueden participar en interacciones de apilamiento π-π y enlaces de hidrógeno, estabilizando aún más la unión del compuesto a su objetivo.
Comparación Con Compuestos Similares
Compuestos similares
4,7-Dicloroquinolina: Un precursor en la síntesis de 4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina, utilizado en el desarrollo de fármacos antimaláricos.
4,7-Dicloro-3-[(4-metoxifenil)sulfonil]quinolina: Estructura similar con un grupo metoxi en lugar de un grupo metilo, potencialmente alterando su reactividad y actividad biológica.
4,7-Dicloro-3-[(3,4-dimetilfenil)sulfonil]quinolina: Otro análogo con diferentes patrones de sustitución en el anillo fenilo.
Singularidad
4,7-Dicloro-3-[(4-metilfenil)sulfonil]quinolina es única debido al posicionamiento específico de sus grupos funcionales, lo que puede influir en su reactividad química y actividad biológica. La presencia del grupo sulfonilo unido a un grupo 4-metilfenilo proporciona propiedades electrónicas y estéricas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C16H11Cl2NO2S |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
4,7-dichloro-3-(4-methylphenyl)sulfonylquinoline |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-10-2-5-12(6-3-10)22(20,21)15-9-19-14-8-11(17)4-7-13(14)16(15)18/h2-9H,1H3 |
Clave InChI |
YBRQQCYZQPAEQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)

![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)

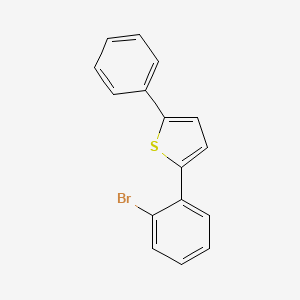
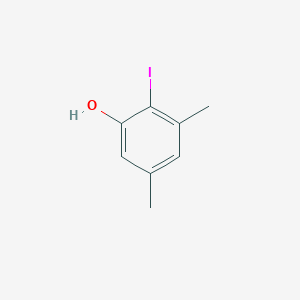
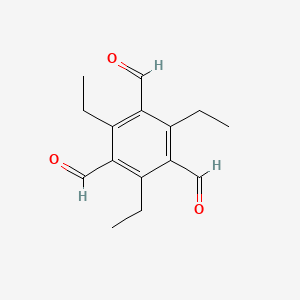
![3-(3-methoxyphenyl)-6-methyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504868.png)

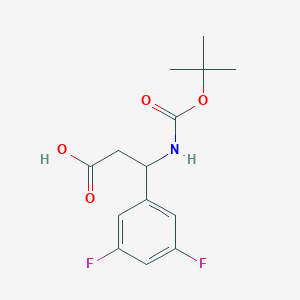
![3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
